molecular formula C10H10ClNO3S2 B427770 4-chloro-N-(2-oxothiolan-3-yl)benzenesulfonamide

4-chloro-N-(2-oxothiolan-3-yl)benzenesulfonamide

Cat. No.: B427770
M. Wt: 291.8g/mol
InChI Key: ABDJZVRPLIDAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-oxothiolan-3-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-oxotetrahydro-3-thiopheneamine under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-oxothiolan-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Properties

Molecular Formula

C10H10ClNO3S2

Molecular Weight

291.8g/mol

IUPAC Name

4-chloro-N-(2-oxothiolan-3-yl)benzenesulfonamide

InChI

InChI=1S/C10H10ClNO3S2/c11-7-1-3-8(4-2-7)17(14,15)12-9-5-6-16-10(9)13/h1-4,9,12H,5-6H2

InChI Key

ABDJZVRPLIDAKK-UHFFFAOYSA-N

SMILES

C1CSC(=O)C1NS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CSC(=O)C1NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.